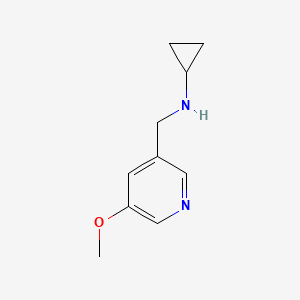

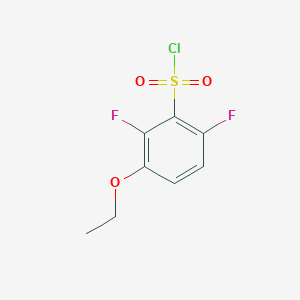

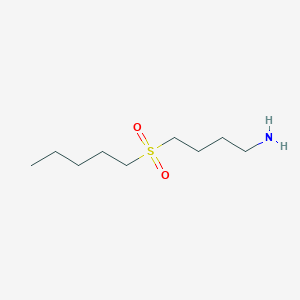

![molecular formula C11H19NO3 B1407262 (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol CAS No. 1017273-67-4](/img/structure/B1407262.png)

(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol

説明

“(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol” is a chemical compound with the molecular formula C11H19NO3 . It is also known as tert-butyl 2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene involves a catalytic intramolecular cyclopropanation . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C11H19NO3 . The exact mass of the molecule is 213.27 Da .

科学的研究の応用

Cardioprotective Applications

Phosphoesters and Phosphonodiesters : Activation of the cardiac myocyte P2X4 receptor is crucial in protecting against heart failure. Analogues of AMP containing a (N)-methanocarba (bicyclo[3.1.0]hexane) system, similar to the chemical structure of interest, have shown the potential to protect against heart failure by potentially activating this cardioprotective channel. The synthesis and administration of phosphoesters and phosphonodiesters have shown significant enhancement in intact heart contractile function in a mouse ischemic heart failure model, indicating their potential role as cardioprotective agents (Kumar et al., 2013).

Phosphonate Analogues of AMP : Further research in the area of cardioprotection highlighted that certain phosphonate analogues of AMP, containing a (N)-methanocarba (bicyclo[3.1.0]hexane) system, showed promise as cardioprotective agents. Chronic administration of these analogues led to a significant increase in intact heart contractile function in mice models of heart failure. This indicates that these compounds, resistant to nucleotidase due to the C-P bond, can have a beneficial effect likely via cardiac P2X receptor activation, presenting a broad approach for the treatment of heart failure (Kumar et al., 2010).

Neuroprotective and Neuromodulatory Applications

Pharmacology of mGlu2/3 Receptor Agonist : The compound LY404039, a potent and selective group II metabotropic glutamate [(mGlu)2 and mGlu3] receptor agonist, structurally related to (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol, has shown efficacy in treating symptoms of schizophrenia. The research emphasizes that the antipsychotic-like effects of LY404039 are mechanistically distinct from those of atypical antipsychotic drugs and are dependent on functional mGlu2 and not mGlu3 receptors. This suggests the potential therapeutic applications of compounds with similar structures in the treatment of psychosis and other neurological disorders (Fell et al., 2008).

Biodistribution and Potential Neuroprotective Drug : Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a compound structurally related to the compound of interest, has been investigated for its neuroprotective properties. Radiolabeling and biodistribution studies in rats demonstrated that the compound can cross the brain-blood barrier and accumulate in several brain regions, showcasing its potential as a neuroprotective drug (Yu et al., 2003).

将来の方向性

Future research could focus on further exploring the synthesis, properties, and potential applications of “(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol”. Given the interest in similar compounds for their antiviral activity , this compound could also be of interest in the development of new therapeutics.

特性

IUPAC Name |

tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRXFFKYXKCTOS-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC2C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

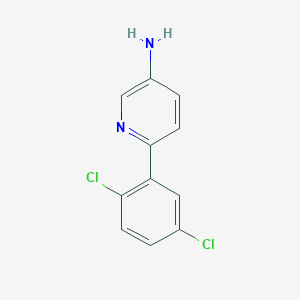

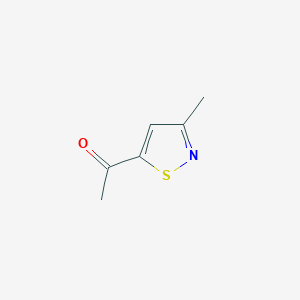

![7-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1407184.png)

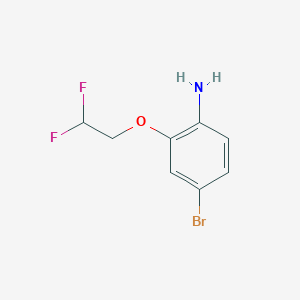

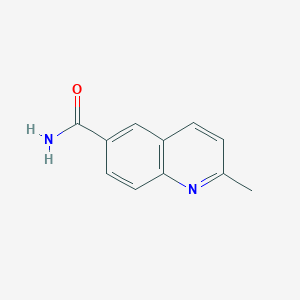

![1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407193.png)

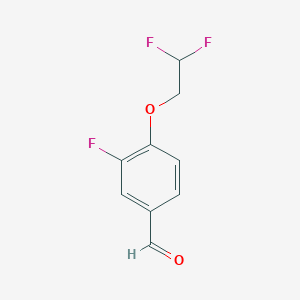

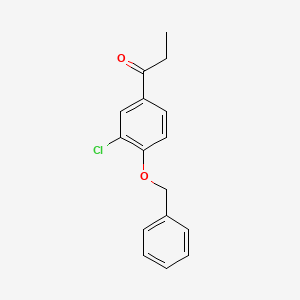

![5-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B1407199.png)

![2-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1407201.png)